

A Comprehensive Technical Guide to 2-Ethyl-naphthalene: Identifiers, Properties, and Experimental Protocols

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Compound of Interest

Compound Name: 2-Ethyl-naphthalene

Cat. No.: B165323

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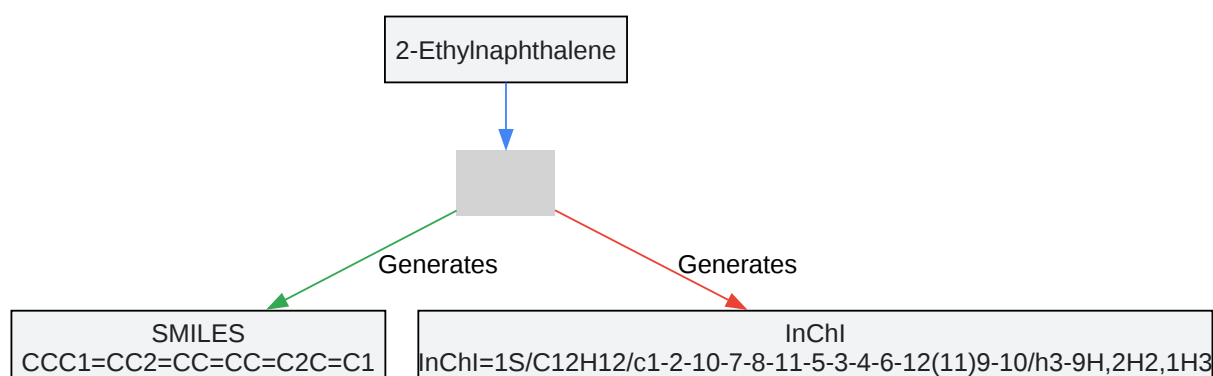
This technical guide provides an in-depth overview of **2-Ethyl-naphthalene**, a significant polycyclic aromatic hydrocarbon (PAH) utilized in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, physicochemical properties, and relevant experimental methodologies.

Chemical Identifiers and Molecular Structure

Accurate identification of chemical compounds is fundamental in scientific research. The following table summarizes the key chemical identifiers for **2-Ethyl-naphthalene**.^{[1][2][3]}

Identifier Type	Value
IUPAC Name	2-ethylnaphthalene
SMILES	<chem>CCC1=CC2=CC=CC=C2C=C1</chem>
InChI	InChI=1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
InChIKey	RJTJVVYSTUQWNI-UHFFFAOYSA-N
CAS Number	939-27-5
Molecular Formula	C ₁₂ H ₁₂
Molecular Weight	156.22 g/mol

The relationship between the common name, the molecular structure, and its primary machine-readable identifiers, SMILES and InChI, is crucial for cheminformatics and database searches.



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Relationship between chemical name, structure, and identifiers.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Ethylnaphthalene** is presented in the table below. These properties are essential for designing experimental procedures,

understanding its environmental fate, and ensuring safe handling.

Property	Value	Reference
Physical Description	Colorless to light yellow liquid	[1][4][5]
Melting Point	-70 °C	[2][5]
Boiling Point	251-252 °C	[2][5]
Density	0.992 g/mL at 25 °C	[2][5]
Refractive Index	n _{20/D} 1.599	[2][5]
Flash Point	104 °C (closed cup)	[2]
Water Solubility	8.00 mg/L at 25 °C	[5][6]
logP (Octanol/Water)	4.380	[5]
Vapor Pressure	P _{vap}	[7]
Stability	Stable. Combustible. Incompatible with strong oxidizing agents.	[5]

Experimental Protocols

Detailed experimental protocols are critical for the replication and advancement of scientific research. The following sections provide methodologies for the synthesis and analysis of **2-Ethyl-naphthalene**.

This procedure outlines a general method for the synthesis of **2-Ethyl-naphthalene** through transfer hydrogenation.[8]

Materials and Equipment:

- (R or S)-DTBM-SEGPBOS
- Copper (II) acetate (Cu(OAc)₂) solution (0.2 M in THF)
- Tetrahydrofuran (THF)

- Dimethoxy(methyl)silane
- Alkyne substrate
- Ethanol or 2-propanol
- Oven-dried 2-dram and 1-dram vials
- Nitrogen-filled glovebox
- Silica plug
- Diethyl ether (Et_2O)
- Rotary evaporator
- Flash column chromatography system

Procedure:

- **Catalyst Preparation:** Inside a nitrogen-filled glovebox, add (R or S)-DTBM-SEGPHOS (10.4 mg, 0.0088 mmol), 40 μL of a 0.2 M solution of $\text{Cu}(\text{OAc})_2$ in THF (0.008 mmol), and 0.16 mL of THF to an oven-dried 2-dram vial.
- **Activator Addition:** Add dimethoxy(methyl)silane (247 μL , 2 mmol) dropwise to the vial. A color change from green/blue to orange should be observed while stirring for 15 minutes.
- **Substrate Preparation:** In a separate oven-dried 1-dram vial, dissolve the alkyne substrate (0.4 mmol) in 0.2 mL of THF and add either ethanol or 2-propanol (2.4-5 equivalents based on the substrate).
- **Reaction Initiation:** Add the solution from the 1-dram vial dropwise over 20 seconds to the 2-dram vial containing the catalyst mixture. The total volume of THF should be calculated to achieve a final reaction concentration of 1 M based on the alkyne substrate.
- **Reaction Conditions:** Cap the 2-dram vial with a pressure relief cap, remove it from the glovebox, and stir for 9-24 hours at the appropriate temperature.

- Work-up and Purification:
 - Filter the reaction mixture through a 1-inch silica plug.
 - Elute the product with 20 mL of Et₂O followed by 80 mL of Et₂O into a 200 mL round-bottom flask.
 - Remove the Et₂O by rotary evaporation.
 - Isolate the crude product by flash column chromatography.

This protocol describes the initial step in a multi-step synthesis of 2-acetylnaphthalene, starting with the bromination of **2-Ethyl-naphthalene**.^[9]

Materials and Equipment:

- **2-Ethyl-naphthalene**
- Carbon tetrachloride (or other suitable solvent)
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Reflux apparatus
- Filtration setup
- Rotary evaporator
- Distillation or chromatography equipment

Procedure:

- Dissolve **2-Ethyl-naphthalene** in a suitable solvent such as carbon tetrachloride.
- Add N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to the solution.

- Heat the mixture under reflux until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
- Cool the reaction mixture and filter to remove the succinimide byproduct.
- Evaporate the solvent from the filtrate.
- Purify the crude 2-(1-bromoethyl)naphthalene by distillation or chromatography.

This section details a reverse-phase HPLC method for the analysis of **2-Ethyl-naphthalene**.^[10]

Instrumentation and Columns:

- HPLC System: Standard HPLC system with a suitable detector (e.g., UV).
- Column: Newcrom R1 column (a reverse-phase column with low silanol activity). Smaller 3 μm particle columns can be used for faster UPLC applications.

Mobile Phase and Conditions:

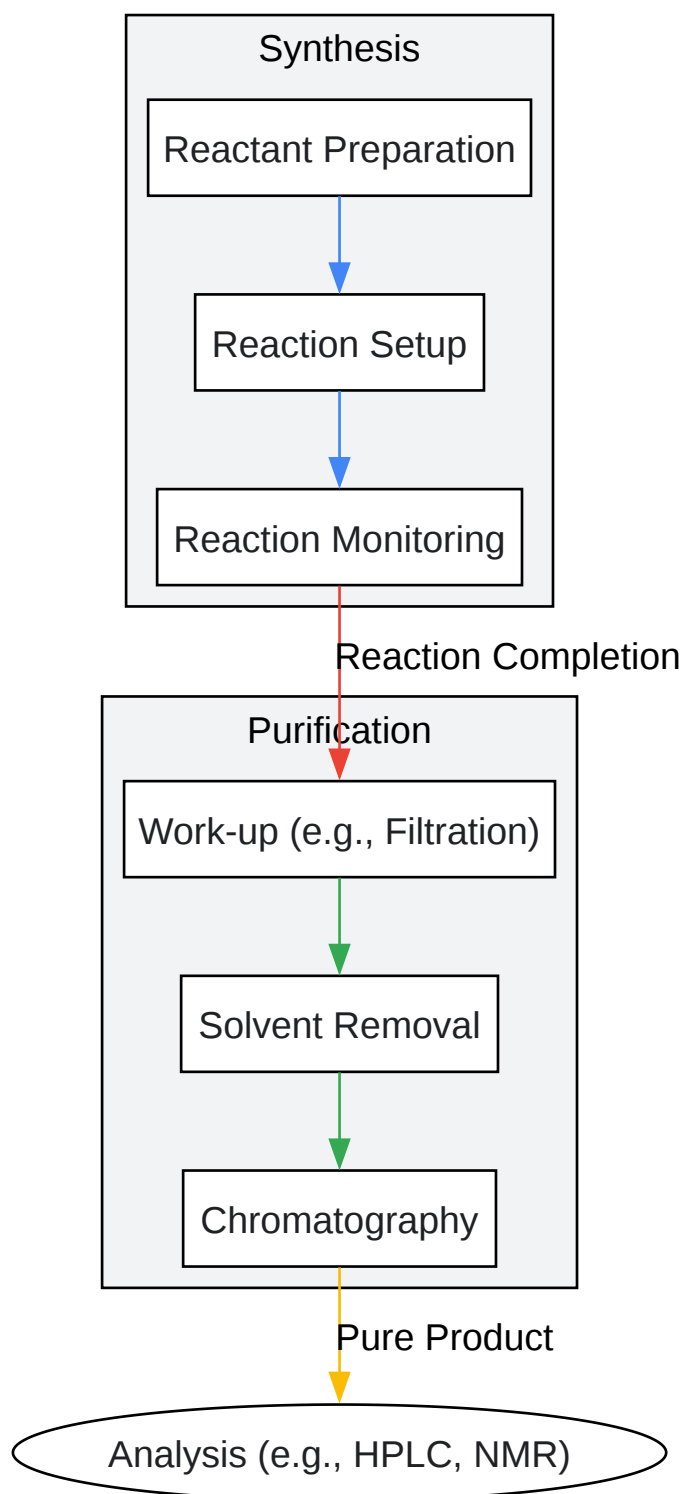
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.
- MS-Compatible Mobile Phase: For Mass Spectrometry (MS) detection, replace phosphoric acid with formic acid.

Applications: This method is scalable and can be used for:

- Purity analysis.
- Isolation of impurities in preparative separation.
- Pharmacokinetic studies.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a chemical compound like **2-Ethyl-naphthalene**, as described in the provided protocols.



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Generalized experimental workflow for synthesis and purification.

This guide provides foundational technical information for researchers working with **2-Ethyl-naphthalene**. For further details on safety and handling, it is recommended to consult the relevant Safety Data Sheets (SDS).

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